1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol
Overview
Description
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a brominated naphthalene ring, a morpholinylsulfonyl group, and a piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of the naphthyl ether linkage through a nucleophilic substitution reaction with an appropriate alcohol derivative. The morpholinylsulfonyl group is then introduced via sulfonylation, and the piperazinyl moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as amines or thiols.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring and the morpholinylsulfonyl group are key structural features that enable binding to these targets, leading to modulation of their activity. The piperazinyl moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-chloro-2-naphthyl)oxy]-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]-2-propanol
- 1-[(6-fluoro-2-naphthyl)oxy]-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]-2-propanol
Uniqueness
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding interactions with biological targets.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(4-morpholin-4-ylsulfonylpiperazin-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN3O5S/c22-19-3-1-18-14-21(4-2-17(18)13-19)30-16-20(26)15-23-5-7-24(8-6-23)31(27,28)25-9-11-29-12-10-25/h1-4,13-14,20,26H,5-12,15-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYRIAPZRBQXBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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